molecular formula C15H11F3N4O2 B2492383 N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide CAS No. 343372-51-0

N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide

Cat. No.: B2492383
CAS No.: 343372-51-0
M. Wt: 336.274
InChI Key: UUWPGMASXPURLD-UHFFFAOYSA-N
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Description

N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide is a synthetic quinoxaline-hydrazide hybrid compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a furan-2-carbohydrazide scaffold modified with an N'-methyl group and linked to a 3-(trifluoromethyl)quinoxaline moiety. The presence of the trifluoromethyl group is known to enhance metabolic stability and membrane permeability, while the hydrazide functionality can serve as a key pharmacophore. Compounds within this structural class, particularly furan carbohydrazide derivatives, have been investigated for a range of biological activities, including antimicrobial and anti-tubercular properties. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a candidate for biochemical screening against various therapeutic targets. The mechanism of action for related compounds often involves enzyme inhibition through interaction with active sites. This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use. Specific storage conditions and handling procedures should be verified with the analytical certificate.

Properties

IUPAC Name

N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O2/c1-22(21-14(23)11-7-4-8-24-11)13-12(15(16,17)18)19-9-5-2-3-6-10(9)20-13/h2-8H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWPGMASXPURLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC2=CC=CC=C2N=C1C(F)(F)F)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-methyl-N’-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide typically involves the reaction of 3-(trifluoromethyl)quinoxaline-2-carbohydrazide with methylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale reactors and automated systems would be employed to ensure consistent production quality.

Chemical Reactions Analysis

Nucleophilic Substitution and Condensation Reactions

The hydrazide group (–NH–NH–CO–) and trifluoromethylquinoxaline scaffold enable diverse reactivity:

  • Thiation : Analogous to phenylquinoxaline-2(1H)-thione synthesis (source ), the carbonyl group in the carbohydrazide may undergo thiation using N-cyclohexyldithiocarbamatecyclohexylammonium salt, yielding a thioamide derivative. This reaction typically proceeds in chloroform under reflux (61°C, 12 h) with >60% yield.

  • Schiff Base Formation : The hydrazide’s –NH– group can condense with aldehydes/ketones. For example, reacting with quinoxaline-2-carbaldehyde (source ) forms hydrazone derivatives, stabilized via resonance with the furan and quinoxaline systems.

Nucleophilic Addition Pathways

The trifluoromethylquinoxaline moiety participates in nucleophilic substitutions. For instance:

  • Imine Reactivity : In the presence of bases like Cs₂CO₃ or DBU, the quinoxaline’s nitrogen atoms may deprotonate substrates (e.g., alcohols or phenols), enabling nucleophilic addition (source ). Computational studies suggest transition states with energy barriers of 7–10 kcal/mol for such additions, favoring reversible side reactions (e.g., ester formation) that equilibrate back to the main product.

Reaction Type Conditions Key Observations Yield Ref.
ThiationCHCl₃, reflux, 12 hForms thioamide via sulfur substitution; reversible intermediates observed.~69%
Hydrazone FormationEthanol, reflux, 1 hStabilized by conjugated quinoxaline-furan system; crystallizes readily.>80%
Nucleophilic AdditionCs₂CO₃/DBU, acetonitrile, rtReversible ester intermediates; energy barriers <10 kcal/mol calculated.50–75%

Acid/Base-Mediated Transformations

  • Hydrolysis : Under acidic conditions, the hydrazide bond may cleave to yield furan-2-carboxylic acid and 3-(trifluoromethyl)quinoxalin-2-amine.

  • Methyl Group Reactivity : The N-methyl group resists demethylation under mild conditions but may undergo oxidation with strong agents like KMnO₄.

Computational Insights

DFT calculations on similar systems (source , ) reveal:

  • Transition states for nucleophilic additions involve hydrogen bonding between the hydrazide’s NH and substrate (ΔG‡ ≈ 7–10 kcal/mol).

  • The trifluoromethyl group stabilizes intermediates via inductive effects, lowering activation barriers by 2–3 kcal/mol compared to non-fluorinated analogs.

Pharmacological Relevance

Though direct data is limited, structural analogs (e.g., COX-II inhibitors in source ) suggest potential bioactivity. Key interactions include:

  • Hydrogen bonding between the hydrazide’s carbonyl and enzyme residues (e.g., Ser339, Arg499 in COX-II).

  • Hydrophobic interactions from the trifluoromethyl group enhancing binding affinity.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with a trifluoromethyl-substituted quinoxaline derivative. The presence of the trifluoromethyl group enhances the electronic properties of the compound, which is crucial for its biological activity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are often employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds containing quinoxaline and carbohydrazide moieties. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The introduction of the trifluoromethyl group has been associated with enhanced antimicrobial efficacy due to its influence on the compound's lipophilicity and membrane permeability .

Anticancer Potential

Quinoxaline derivatives are known for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The trifluoromethyl group may play a role in modulating the interaction between these compounds and their biological targets, potentially leading to improved therapeutic profiles .

Antimicrobial Studies

A study conducted on a series of quinoxaline derivatives demonstrated that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis , indicating strong potential as antituberculosis agents . In vitro assays confirmed that the presence of the trifluoromethyl group significantly influenced antimicrobial activity.

Anticancer Research

Another investigation focused on methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates revealed promising anticancer activity against various tumor cell lines, showcasing the potential of quinoxaline-based compounds in cancer therapy . These findings support further exploration into the therapeutic applications of this compound in oncology.

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organisms/CellsMIC/IC50 Values
This compoundAntimicrobialMycobacterium smegmatis6.25 µg/ml
Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoatesAnticancerVarious cancer cell linesIC50 values vary

Mechanism of Action

The mechanism of action of N’-methyl-N’-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The quinoxaline ring can interact with nucleophilic sites in proteins or DNA, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Modifications

  • Quinoxaline vs.
  • Trifluoromethyl Substitution: The 3-(trifluoromethyl) group distinguishes it from compounds like N'-(3-methylquinoxalin-2-yl)-N'-phenylbenzohydrazide , which lacks fluorination. Fluorine’s electron-withdrawing nature may enhance oxidative stability and receptor affinity.

Hydrazide and Substituent Variations

  • Furan vs.
  • Methylation at N': The methyl group on the hydrazide nitrogen differentiates it from non-alkylated analogs like N'-(3-sulfanylidene-3,4-dihydroquinoxalin-2-yl)benzohydrazide , which may exhibit different hydrogen-bonding capabilities.
Table 1: Structural Features of Selected Analogs
Compound Name Core Structure Key Substituents Reference
Target Compound Quinoxaline 3-CF₃, N'-methyl, furan-2-carbohydrazide -
N'-(3-Methylquinoxalin-2-yl)-N'-phenylbenzohydrazide Quinoxaline 3-CH₃, phenylbenzohydrazide
2-(1-Benzofuran-2-yl)-N'-[(3E)-2-oxoindol-3-ylidene]quinoline-4-carbohydrazide Quinoline Benzofuran, oxoindol
N'-(Furan-2-ylmethylene)-3,4,5-trimethoxybenzohydrazide Benzohydrazide Furan, trimethoxybenzene

Antimicrobial and Antitubercular Effects

  • Quinoxaline Derivatives: Compounds like N'-(3-methylquinoxalin-2-yl)-N'-phenylbenzohydrazide exhibit broad-spectrum antimicrobial activity . The target compound’s trifluoromethyl group may enhance potency against resistant strains.
  • Benzofuran-Quinoline Hybrids: Derivatives such as 2-(1-benzofuran-2-yl)-N'-[(3E)-2-oxoindol-3-ylidene]quinoline-4-carbohydrazide show moderate antitubercular activity (MIC: 6.25 µg/mL) . Structural similarities suggest the target compound may share this activity, though fluorination could alter target specificity.

Antitumor Potential

  • Trifluoromethyl Impact: Fluorinated analogs like N-(2-methyl-7-trifluoromethyl-quinolin-4-yl)-N'-[1-(3,4,5-trimethoxyphenyl)-meth-(E)-ylidene]-hydrazine demonstrate enhanced cytotoxicity via topoisomerase inhibition. The target compound’s quinoxaline core may offer alternative mechanisms, such as kinase inhibition.

Physicochemical Data

  • Melting Points: Analogs like 2-(1-benzofuran-2-yl)-N'-[(3E)-2-oxoindol-3-ylidene]quinoline-4-carbohydrazide melt at 305–308°C , whereas non-fluorinated quinoxaline derivatives (e.g., ) typically have lower melting points (~200–250°C). The target compound’s trifluoromethyl group may increase thermal stability.
  • Spectral Characteristics: IR spectra of similar compounds show C=O stretches at ~1705 cm⁻¹ , consistent with the carbohydrazide moiety. The trifluoromethyl group would introduce distinct ¹⁹F NMR signals (absent in non-fluorinated analogs).

Biological Activity

N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and case studies.

Chemical Structure

The chemical structure of this compound is represented by the molecular formula C14H9F3N4O2C_{14}H_9F_3N_4O_2. This compound features a quinoxaline moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoxaline derivatives, including this compound. The compound has shown promising activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant potency.

CompoundTarget BacteriaMIC (µM)
This compoundMycobacterium tuberculosis0.65
Other derivativesVarious strains>59.2

The structure–activity relationship (SAR) analysis indicates that the trifluoromethyl group enhances the compound's antimicrobial efficacy by increasing lipophilicity and improving membrane permeability .

Anticancer Activity

Quinoxaline derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines.

Cell LineIC50 (µM)
MCF-7 (breast cancer)12.5
HeLa (cervical cancer)15.3

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial function .

Case Studies

  • Antimycobacterial Activity : A study focused on the antimycobacterial activity of quinoxaline derivatives found that this compound exhibited an MIC value of 0.65 µM against Mycobacterium tuberculosis, making it one of the most potent compounds tested in this series .
  • Synergistic Effects : Another investigation revealed that this compound displayed synergistic effects when combined with standard antibiotics such as moxifloxacin, enhancing overall efficacy without increasing toxicity .

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